1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine
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Overview
Description
1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine is an organic compound with the molecular formula C15H16N2O It is a hydrazine derivative, characterized by the presence of a benzoyl group and a dimethylphenyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine typically involves the reaction of benzoyl chloride with 3,5-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzoyl and dimethylphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl or dimethylphenyl derivatives.
Scientific Research Applications
1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-2-phenylhydrazine
- 1-Benzoyl-2-(4-methylphenyl)hydrazine
- 1-Benzoyl-2-(2,4-dimethylphenyl)hydrazine
Uniqueness
1-Benzoyl-2-(3,5-dimethylphenyl)hydrazine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N'-(3,5-dimethylphenyl)benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-11-8-12(2)10-14(9-11)16-17-15(18)13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,17,18) |
InChI Key |
JHNIMLGNONBUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NNC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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